molecular formula C27H46 B080194 5alpha-Cholest-22-ene, (Z)- CAS No. 15076-93-4

5alpha-Cholest-22-ene, (Z)-

Cat. No.: B080194
CAS No.: 15076-93-4
M. Wt: 370.7 g/mol
InChI Key: FGASQKGMJOORPC-HBVVLULASA-N
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Description

5α-Cholest-22-ene, (Z)- is a steroidal hydrocarbon characterized by a cholestane skeleton with a double bond at the C22 position in the Z-configuration. Its structure comprises a tetracyclic system (three cyclohexane rings and one cyclopentane ring) and an alkyl side chain. The Z-configuration at C22 distinguishes it from the E-isomer, influencing its physicochemical properties and reactivity.

Properties

CAS No.

15076-93-4

Molecular Formula

C27H46

Molecular Weight

370.7 g/mol

IUPAC Name

(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-6-methylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h8,10,19-25H,6-7,9,11-18H2,1-5H3/b10-8-/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

FGASQKGMJOORPC-HBVVLULASA-N

SMILES

CC(C)CC=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Isomeric SMILES

C[C@H](/C=C\CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(C)CC=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Synonyms

(Z)-5α-Cholest-22-ene

Origin of Product

United States

Comparison with Similar Compounds

Research Findings

  • Stereochemical Impact : E-isomers (e.g., 58560-38-6) are more prevalent in natural sterols, while Z-isomers may exhibit distinct packing in lipid bilayers due to bent side-chain conformations .
  • Synthetic Challenges: Isolating Z-isomers requires precise chromatographic conditions, as noted in ’s use of column chromatography for purifying steroidal analogs .

Q & A

Q. How can researchers ensure ethical reporting of negative or inconclusive results in studies involving 5α-Cholest-22-ene (Z)?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare. Clearly document experimental limitations (e.g., sample heterogeneity, instrument detection limits) in supplementary materials. Use established reporting checklists (e.g., ARRIVE for biological studies) .

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